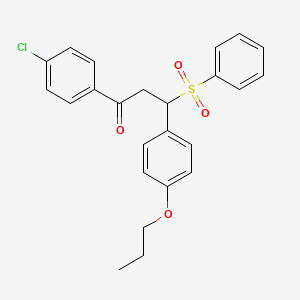
1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone, also known as CPSP or Propionyl Chloride, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 409.92 g/mol. In
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone has been found to have various biochemical and physiological effects. In animal studies, 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. Additionally, 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone has been found to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone in lab experiments is its high purity and availability. Additionally, the synthesis method for 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone is relatively simple and can be optimized for high yield. However, one limitation of using 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone is its potential toxicity, which can pose a risk to researchers if not handled properly.
Zukünftige Richtungen
There are numerous future directions for research on 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone. One potential direction is the development of new pharmaceuticals and agrochemicals using 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone as a precursor. Additionally, further studies on the mechanism of action of 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone could lead to the development of new treatments for cognitive disorders and pain. Furthermore, the development of new analytical methods for the detection of drugs and other compounds using 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone could have important applications in forensic science and drug testing.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone involves the reaction of 4-chloroacetophenone with phenylsulfonyl chloride and 4-propoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized for high yield and purity, making 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone has been found to have a wide range of potential applications in scientific research. It has been used as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Additionally, 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone has been studied for its potential use as a reagent in organic synthesis, particularly in the preparation of chiral compounds. Furthermore, 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone has been used in the development of new analytical methods for the detection of drugs and other compounds.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO4S/c1-2-16-29-21-14-10-19(11-15-21)24(30(27,28)22-6-4-3-5-7-22)17-23(26)18-8-12-20(25)13-9-18/h3-15,24H,2,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVGLKMTUCJQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(allyloxy)benzyl]-3-methylaniline](/img/structure/B5140129.png)
![4-butoxy-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5140134.png)
![N-{[1-(2-ethoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5140135.png)
![2-({5-[(4-methylphenyl)thio]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5140137.png)
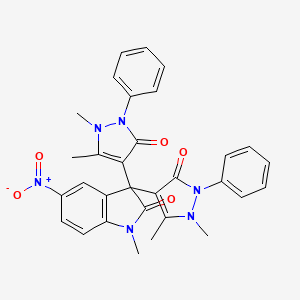
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)
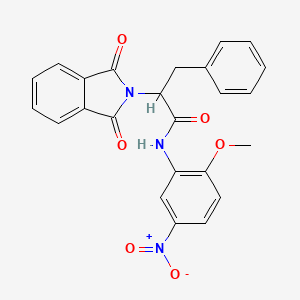
![2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5140162.png)
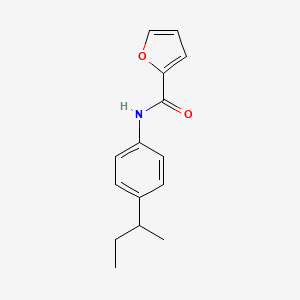
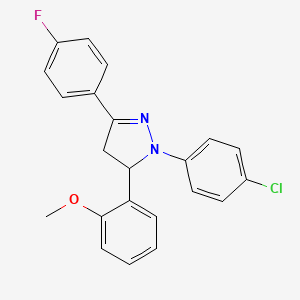
![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B5140183.png)
![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)
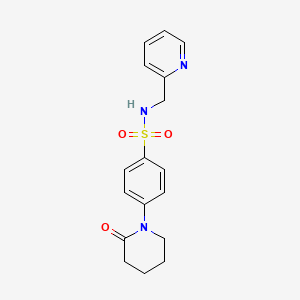
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)